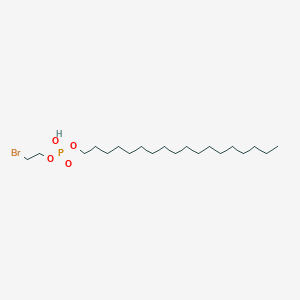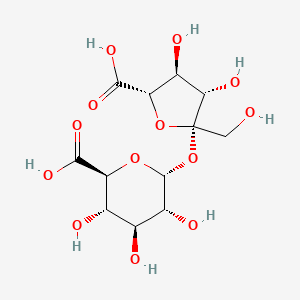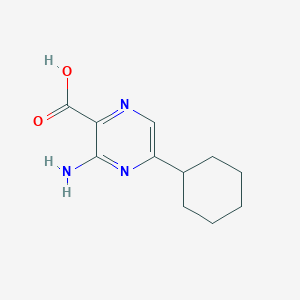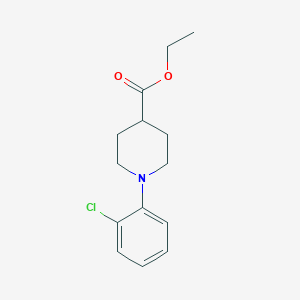
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride, also known as Nebrosamine Dihydrochloride, is a biochemical compound with the molecular formula C₆H₁₆Cl₂N₂O₃ and a molecular weight of 235.11 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride involves multiple steps. One reported method includes the synthesis of methyl 2,6-diacetamido-2,3,6-trideoxy-4-O-mesyl-α-D-ribo-hexopyranoside, which is then compared with a derivative of nebrosamine to confirm the structure of the natural product . The reaction conditions typically involve the use of mesylation and acetylation reagents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial use. This includes the use of large-scale reactors and purification systems to ensure the compound’s purity and consistency.
化学反応の分析
Types of Reactions
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperature, pH, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
科学的研究の応用
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride has several scientific research applications, including:
Chemistry: Used as a biochemical reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, although not intended for diagnostic or therapeutic use.
Industry: Utilized in the production of specialized biochemical products and research tools.
作用機序
The mechanism of action of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s diaminotrideoxy structure allows it to interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved depend on the specific application and research context.
類似化合物との比較
Similar Compounds
Methyl 2,6-diacetamido-2,3,6-trideoxy-4-O-mesyl-α-D-ribo-hexopyranoside: A derivative used to confirm the structure of nebrosamine.
Ethyl 2,6-diacetamido-2,3,6-trideoxy-α-D-ribo-hexopyranoside: Another derivative of the diaminotrideoxy-D-hexose family.
Uniqueness
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride is unique due to its specific diaminotrideoxy structure, which allows it to interact with a wide range of biochemical targets. This makes it a valuable tool in proteomics research and other scientific applications.
特性
分子式 |
C6H14N2O3 |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
(3R,5S,6R)-3-amino-6-(aminomethyl)oxane-2,5-diol |
InChI |
InChI=1S/C6H14N2O3/c7-2-5-4(9)1-3(8)6(10)11-5/h3-6,9-10H,1-2,7-8H2/t3-,4+,5-,6?/m1/s1 |
InChIキー |
CEGXIUROHCNLCL-IANNHFEVSA-N |
異性体SMILES |
C1[C@@H]([C@H](OC([C@@H]1N)O)CN)O |
正規SMILES |
C1C(C(OC(C1O)CN)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13852819.png)






![2-Phenyl-4-(1-piperidin-4-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13852839.png)



![4-[3-(4-Bromobenzyloxy)propyl]-1H-imidazole](/img/structure/B13852871.png)


